molecular formula C14H20BrN3 B3863480 10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

Cat. No. B3863480
M. Wt: 310.23 g/mol
InChI Key: FOFZNVXVRKDEAL-UHFFFAOYSA-N
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Description

“10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular formula of the compound is C14H19N3. It has a molecular weight of 229.321 Da . The exact structure would depend on the specific positions of the butyl group and the hydrobromide ion in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its exact structure and the conditions under which it is reacted. Benzimidazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, benzimidazoles are generally solid at room temperature and have a high melting point . They are also typically soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some benzimidazoles are known to be irritants and can be harmful if ingested or inhaled . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

10-butyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.BrH/c1-2-3-10-16-12-7-4-5-8-13(12)17-11-6-9-15-14(16)17;/h4-5,7-8H,2-3,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFZNVXVRKDEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NCCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Butyl-2,3,4,10-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide
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10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide
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10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide
Reactant of Route 6
10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

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